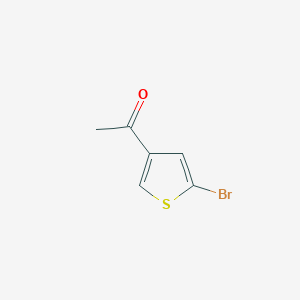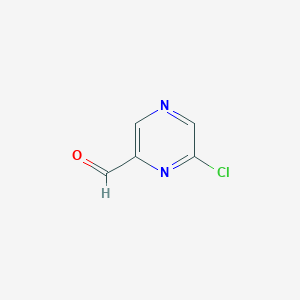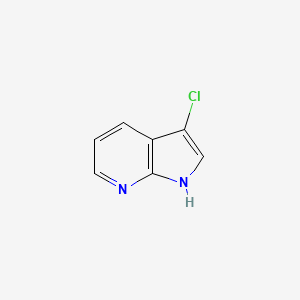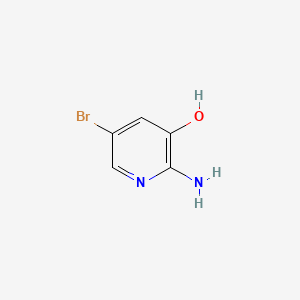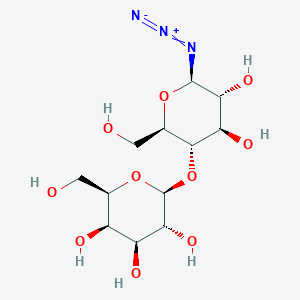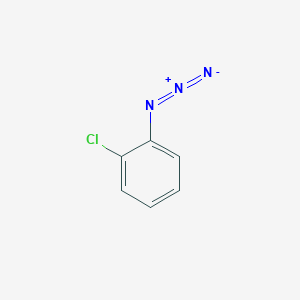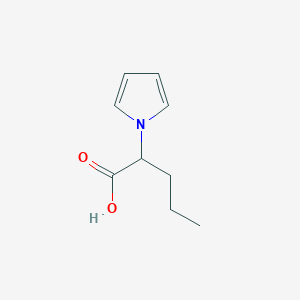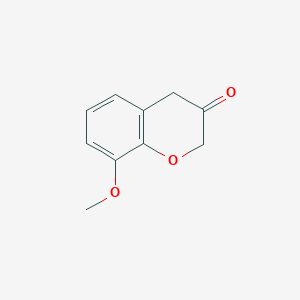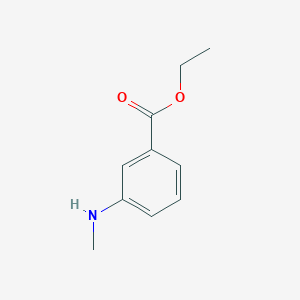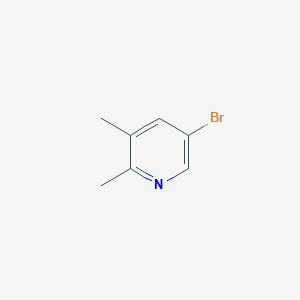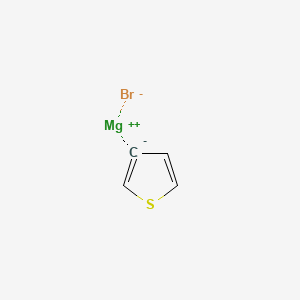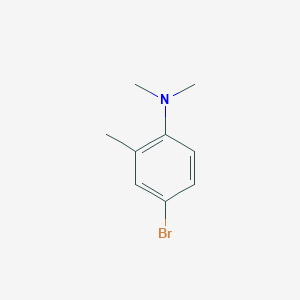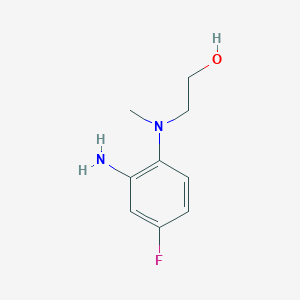
2-(2-Amino-4-fluoromethylanilino)-1-ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with an aniline derivative. The specific steps would depend on the exact reactions used .
Molecular Structure Analysis
The molecular structure of this compound would be based on the aniline structure, with the additional groups attached at the specified positions. The presence of the fluorine atom would likely influence the electronic properties of the molecule .
Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The amino group is typically reactive and could participate in various reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atom could influence properties like boiling point, melting point, and solubility .
科学的研究の応用
Sympathomimetic Activity Analysis : Lands, Ludueña, and Buzzo (1967) investigated the structural modification of 1-(3,4-dihydroxyphenyl)-2-amino-ethanol and found that changes in sympathomimetic activity could be assessed by adding different groups to the molecule. They established a distinction between β-1 and β-2 receptor types based on these modifications (Lands, Ludueña, & Buzzo, 1967).
Bacteriostasis Activity : Huang Suo-yi and Tian Hua (2004) synthesized a Schiff base by condensing 4-fluorobenzaldehyde and ethanolamine, demonstrating its bacteriostatic activity against various bacteria. This study indicates potential antibacterial applications (Huang Suo-yi & Tian Hua, 2004).
Fluorescence Studies : Shameer Hisham et al. (2019) synthesized N-aryl-2-aminoquinolines and investigated their fluorescence behavior in different solvents. They found that the fluorescence quantum yield was highest in toluene, with significant quenching observed in ethanol due to fluorophore-solvent interactions. This research highlights its potential in biological applications related to fluorescence (Shameer Hisham et al., 2019).
Study of Intermolecular Hydrogen Bonds : Seurre et al. (2004) explored the role of chirality in the formation of jet-cooled complexes of (±) 2-naphthyl-1-ethanol with various amino alcohols. Their findings suggest potential applications in understanding molecular interactions and the influence of chirality (Seurre et al., 2004).
Peptide Chemistry : Chantreux et al. (1984) described the use of the 2-(diphenylphosphino)ethyl group for carboxyl-protection in peptide synthesis, highlighting its stability and ease of deprotection under mild conditions. This study opens avenues in peptide chemistry and drug design (Chantreux et al., 1984).
Anticancer Evaluation : Patravale et al. (2014) conducted a combinatorial synthesis of 2-amino-4-phenyl-5-H-indeno[1,2d]pyrimidine-5-one derivatives and evaluated their anticancer properties. One compound showed significant potency against human breast cancer cell line MCF7, indicating potential therapeutic applications (Patravale et al., 2014).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
2-(2-amino-4-fluoro-N-methylanilino)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13FN2O/c1-12(4-5-13)9-3-2-7(10)6-8(9)11/h2-3,6,13H,4-5,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBCSYVRZVWETJF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C1=C(C=C(C=C1)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13FN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701249783 |
Source


|
| Record name | 2-[(2-Amino-4-fluorophenyl)methylamino]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701249783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Amino-4-fluoromethylanilino)-1-ethanol | |
CAS RN |
912284-76-5 |
Source


|
| Record name | 2-[(2-Amino-4-fluorophenyl)methylamino]ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=912284-76-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(2-Amino-4-fluorophenyl)methylamino]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701249783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

